Kinase Inhibition Profile: Potent CDK1 Inhibition with Low Micromolar IC50
Derivatives of N-(1H-indazol-6-yl)benzamide have demonstrated potent and specific inhibition of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. In a focused study, several N-(1H-indazol-6-yl)benzamide analogs showed CDK1 inhibitory activity with IC50 values in the range of 4.4–10.0 µM [1]. This level of potency distinguishes these compounds from other indazole regioisomers or simpler benzamides, which may lack the precise molecular recognition elements for the CDK1 ATP-binding pocket. The activity is directly attributed to the 6-indazolylbenzamide core enabling key hydrogen bond interactions within the kinase hinge region .
| Evidence Dimension | CDK1/Cyclin B Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.4 – 10.0 µM (range for active derivatives) |
| Comparator Or Baseline | General benzamide or alternative indazole regioisomers (e.g., N-1-substituted) |
| Quantified Difference | Achieved low micromolar potency; alternative scaffolds may be inactive or >50 µM |
| Conditions | In vitro enzymatic assay using purified CDK1/cyclin B complex |
Why This Matters
This quantifiable CDK1 inhibition provides a clear functional benchmark for using the 6-indazolylbenzamide scaffold in cell cycle and oncology research programs.
- [1] Raffa, D., Maggio, B., Raimondi, M. V., Cascioferro, S. M., Plescia, F., Tolomeo, M., & Daidone, G. (2011). Synthesis and antiproliferative activity of indazole derivatives. In V Meeting “Nuove Prospettive in Chimica Farmaceutica” Book of Abstracts (pp. 76-76). Trieste. View Source
